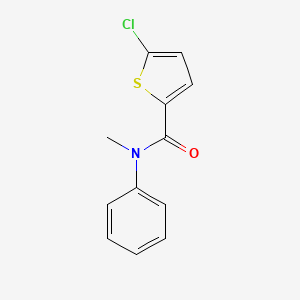
3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one, also known as 4-Cl-PVP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It is a designer drug that has gained popularity among drug users due to its stimulant properties. The chemical structure of 4-Cl-PVP is similar to other cathinones such as alpha-PVP and MDPV, which have been associated with adverse health effects.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves the inhibition of the dopamine transporter, which leads to an increase in the levels of dopamine in the synaptic cleft. The increased levels of dopamine stimulate the reward pathway, which leads to a feeling of euphoria. The prolonged use of this compound can lead to addiction and other adverse health effects.
Biochemical and Physiological Effects:
This compound has been shown to have a stimulant effect on the central nervous system. It increases the levels of dopamine, norepinephrine, and serotonin in the brain. The increased levels of these neurotransmitters can lead to a feeling of euphoria, increased energy, and alertness. However, the prolonged use of this compound can lead to adverse health effects such as psychosis, seizures, and cardiovascular problems.
実験室実験の利点と制限
The advantages of using 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one in lab experiments include its ability to stimulate the central nervous system and its similarity to other cathinones. This makes it a useful tool in studying the effects of cathinones on the brain. However, the limitations of using this compound include its potential for addiction and adverse health effects. The use of this compound in lab experiments should be done with caution and under controlled conditions.
将来の方向性
There are several future directions for the study of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one. One direction is to study its effects on the dopamine transporter and other neurotransmitter systems. Another direction is to study its long-term effects on the brain and behavior. Additionally, more research is needed to understand the mechanisms of addiction and withdrawal associated with this compound. Finally, the development of safer and more effective treatments for addiction to this compound and other cathinones is an important area of future research.
合成法
The synthesis of 3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one involves the reaction of 4-chlorobenzaldehyde with pyrrolidine and propanone in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to produce a pure product. The purity of the product is important for its use in scientific research.
科学的研究の応用
3-(4-Chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in reward, motivation, and pleasure. The increased levels of dopamine can lead to euphoria and addiction.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-12-6-3-11(4-7-12)5-8-13(16)15-9-1-2-10-15/h3-4,6-7H,1-2,5,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGZRBBMOYJWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclopentyl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7475091.png)









![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)

![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
